Cas no 1260821-02-0 (2,6-dimethyl-3-(piperidin-3-yl)pyridine)

2,6-dimethyl-3-(piperidin-3-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride
- 2,6-dimethyl-3-(piperidin-3-yl)pyridine
- Pyridine, 2,6-dimethyl-3-(3-piperidinyl)-
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- Inchi: 1S/C12H18N2/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11/h5-6,11,13H,3-4,7-8H2,1-2H3
- InChI Key: JCOXAEDMWVZBOX-UHFFFAOYSA-N
- SMILES: C1(C)=NC(C)=CC=C1C1CCCNC1
2,6-dimethyl-3-(piperidin-3-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0111-500MG |
2,6-dimethyl-3-(piperidin-3-yl)pyridine |
1260821-02-0 | 95% | 500MG |
¥ 2,772.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0111-10G |
2,6-dimethyl-3-(piperidin-3-yl)pyridine |
1260821-02-0 | 95% | 10g |
¥ 20,790.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0111-100MG |
2,6-dimethyl-3-(piperidin-3-yl)pyridine |
1260821-02-0 | 95% | 100MG |
¥ 1,042.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0111-1G |
2,6-dimethyl-3-(piperidin-3-yl)pyridine |
1260821-02-0 | 95% | 1g |
¥ 4,158.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0111-5G |
2,6-dimethyl-3-(piperidin-3-yl)pyridine |
1260821-02-0 | 95% | 5g |
¥ 12,474.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0111-250MG |
2,6-dimethyl-3-(piperidin-3-yl)pyridine |
1260821-02-0 | 95% | 250MG |
¥ 1,663.00 | 2023-04-07 |
2,6-dimethyl-3-(piperidin-3-yl)pyridine Related Literature
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1. Back matter
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
Additional information on 2,6-dimethyl-3-(piperidin-3-yl)pyridine
Comprehensive Overview of 2,6-dimethyl-3-(piperidin-3-yl)pyridine (CAS No. 1260821-02-0): Properties, Applications, and Research Insights
The compound 2,6-dimethyl-3-(piperidin-3-yl)pyridine (CAS No. 1260821-02-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. As a derivative of pyridine and piperidine, this molecule combines the aromaticity of pyridine with the flexibility of the piperidine ring, making it a versatile intermediate for drug discovery and material science. Researchers and industry professionals are increasingly exploring its synthetic pathways, biological activity, and industrial applications, aligning with the growing demand for novel heterocyclic compounds in modern chemistry.
One of the key reasons behind the rising interest in 2,6-dimethyl-3-(piperidin-3-yl)pyridine is its potential role in central nervous system (CNS) drug development. The piperidine moiety is a common pharmacophore in many FDA-approved drugs, particularly those targeting neurological disorders. Recent studies have highlighted its relevance in addressing neurodegenerative diseases and pain management, topics that dominate current healthcare discussions. Additionally, its structural similarity to nicotine analogs has sparked investigations into its interactions with nicotinic acetylcholine receptors, a hot topic in addiction research and smoking cessation therapies.
From a synthetic chemistry perspective, the CAS No. 1260821-02-0 compound offers intriguing challenges and opportunities. Its synthesis typically involves multi-step reactions, including cross-coupling methodologies and catalytic hydrogenation, which are frequently searched terms in academic and industrial chemistry databases. The presence of both basic (piperidine) and aromatic (pyridine) nitrogen atoms in its structure makes it an interesting case study for protonation behavior and pH-dependent solubility, crucial factors in drug formulation. These properties have led to its exploration in pH-responsive materials, a cutting-edge area in material science that attracts substantial research funding.
The 2,6-dimethyl substitution pattern on the pyridine ring contributes to steric effects that influence the molecule's conformational flexibility and binding affinity in potential therapeutic targets. This structural feature has become particularly relevant in the context of structure-activity relationship (SAR) studies, a trending topic in medicinal chemistry. Computational chemists frequently investigate such substituted pyridines using molecular docking simulations and quantum mechanical calculations, as evidenced by the growing number of related publications in Q1 journals. The compound's potential as a ligand in coordination chemistry has also been noted, with possible applications in catalysis and sensor development.
In the pharmaceutical industry, 2,6-dimethyl-3-(piperidin-3-yl)pyridine derivatives are being examined for their blood-brain barrier permeability, a critical factor in CNS drug development that consistently ranks high in pharmaceutical research queries. The molecule's balanced lipophilicity profile, influenced by both the pyridine and piperidine components, makes it an attractive scaffold for optimizing drug-like properties. Recent patent analyses reveal growing intellectual property activity around similar structures, particularly in areas related to cognitive enhancers and neuroprotective agents, reflecting current market demands for neurological therapeutics.
From an analytical chemistry standpoint, the characterization of CAS No. 1260821-02-0 presents interesting challenges due to its stereochemical complexity and potential for tautomeric equilibria. Advanced techniques such as NMR spectroscopy and mass spectrometry are essential for its complete structural elucidation, topics that generate substantial traffic in analytical chemistry forums and educational platforms. The compound's chromatographic behavior has also been studied, with implications for analytical method development in quality control laboratories.
Environmental and green chemistry considerations are increasingly important in the evaluation of any chemical compound, and 2,6-dimethyl-3-(piperidin-3-yl)pyridine is no exception. Researchers are investigating biodegradation pathways and eco-friendly synthesis routes for this and related compounds, responding to the pharmaceutical industry's push toward sustainable chemistry practices. These aspects align with global trends in green manufacturing and environmental impact assessment, which are heavily searched topics in both academic and regulatory contexts.
The future research directions for 2,6-dimethyl-3-(piperidin-3-yl)pyridine appear promising, with potential applications extending beyond traditional medicinal chemistry. Its unique structural features make it a candidate for exploration in supramolecular chemistry, molecular recognition, and even organic electronics. As the scientific community continues to prioritize multi-target drug design and polypharmacology, compounds with such versatile scaffolds are likely to remain at the forefront of chemical research. The ongoing elucidation of its physicochemical properties and biological activities will undoubtedly contribute valuable insights to multiple scientific disciplines.
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